molecular formula C9H11N3O2 B3005936 Methyl 3-amino-4-cyano-1-ethylpyrrole-2-carboxylate CAS No. 2248316-09-6

Methyl 3-amino-4-cyano-1-ethylpyrrole-2-carboxylate

Cat. No.: B3005936
CAS No.: 2248316-09-6
M. Wt: 193.206
InChI Key: SSEWUZIWIVBIHM-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-cyano-1-ethylpyrrole-2-carboxylate is a heterocyclic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-4-cyano-1-ethylpyrrole-2-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of ethyl acetoacetate with cyanoacetamide in the presence of a base, followed by cyclization and subsequent functional group modifications to introduce the amino and ester groups.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-cyano-1-ethylpyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted pyrrole derivatives.

Scientific Research Applications

Methyl 3-amino-4-cyano-1-ethylpyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 3-amino-4-cyano-1-ethylpyrrole-2-carboxylate involves its interaction with specific molecular targets. The amino and cyano groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-4-cyano-1-methylpyrrole-2-carboxylate
  • Methyl 3-amino-4-cyano-1-phenylpyrrole-2-carboxylate
  • Methyl 3-amino-4-cyano-1-propylpyrrole-2-carboxylate

Uniqueness

Methyl 3-amino-4-cyano-1-ethylpyrrole-2-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of the ethyl group can affect the compound’s solubility, stability, and overall biological activity compared to its analogs.

Properties

IUPAC Name

methyl 3-amino-4-cyano-1-ethylpyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c1-3-12-5-6(4-10)7(11)8(12)9(13)14-2/h5H,3,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSEWUZIWIVBIHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=C1C(=O)OC)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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